2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile
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Overview
Description
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is an organic compound belonging to the class of indoles and derivatives. It features a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound is known for its unique structural features and interesting biological properties, making it a subject of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatins with malononitriles in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, Al2O3, and chitosan . The reaction can also be facilitated by microwave irradiation and iodine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through electro-organic green synthesis methods. This involves the use of molecular iodine as a catalyst, which promotes the formation of the compound at room temperature with high atom economy and minimal by-products . The reaction is carried out at a constant low current density in the low redox potential range, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amides of 2-(2-oxoindolin-3-yl)-2-cyanoacetic acid.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amides of 2-(2-oxoindolin-3-yl)-2-cyanoacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of organic photovoltaic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, which allows it to form covalent bonds with nucleophiles in biological systems . This interaction can lead to the modulation of various biological pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-ylidene)malononitrile: Shares a similar core structure but differs in the substituents attached to the indole ring.
2-(2-Oxoindolin-3-ylidene)-2-cyanoacetic acid: Another closely related compound with similar chemical properties.
Uniqueness
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to its specific substituents, which confer distinct electronic and steric properties. These unique features make it particularly suitable for applications in organic photovoltaics and as a potential therapeutic agent .
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1-butyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3O/c1-2-3-8-18-13-7-5-4-6-12(13)14(15(18)19)11(9-16)10-17/h4-7H,2-3,8H2,1H3 |
InChI Key |
RKPZYPLSYDDQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Origin of Product |
United States |
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